7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
Description
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJPZQFICYBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced properties for further research.
Biology
Research has demonstrated that this compound exhibits significant antimicrobial activity , inhibiting various bacteria and fungi by interfering with their enzymatic functions. Additionally, it influences cell proliferation in human umbilical vein endothelial cells, promoting growth and potentially aiding in wound healing processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent and for treating metabolic disorders such as type 2 diabetes. Studies have shown that derivatives of this compound can inhibit glucosidase activity, leading to reduced glucose uptake and offering a novel approach for managing hyperglycemia . Furthermore, its role as an inhibitor of macrophage migration inhibitory factor (MIF) suggests potential therapeutic applications in inflammatory diseases .
Industry
The compound is utilized in developing advanced materials with unique properties due to its structural characteristics. Its application in proteomics research highlights its importance in understanding protein interactions and functions .
Case Study 1: Antimicrobial Activity
A study highlighted the antimicrobial effects of derivatives of this compound against both gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at various concentrations, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 2: Diabetes Management
In vivo experiments showed that specific derivatives could significantly inhibit glucosidase activity with an IC₅₀ value of 11.5 µM. This suggests that these compounds could be effective in managing blood glucose levels in diabetic patients by blocking glucose absorption in the intestines .
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit glycosidases, which play a role in glucose metabolism . This inhibition can result in various therapeutic effects, such as anti-diabetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the physical and chemical properties of benzoxazine derivatives. Key comparisons include:
Table 1: Substituent-Driven Variations in Melting Points and Yields
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine at C3 (as in 3-(4-Bromophenyl)-2H-benzo[b][1,4]oxazin-2-one) increases melting points compared to electron-donating groups like p-tolyl, likely due to enhanced intermolecular interactions .
Microwave-Assisted Halogenation
This compound can be synthesized via microwave-assisted regioselective chlorination using N-chlorosuccinimide (NCS). This method achieves high yields (≥85%) and compatibility with diverse substrates, including naphtho[2,3-b][1,4]oxazin-2-ones .
Comparative Yields in Multicomponent Reactions
- Antifungal Derivatives : (Z)-3-(2-oxo-2-substituted-ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one derivatives synthesized via microwave irradiation achieve yields of 80–95%, surpassing traditional methods .
- Benzoxazepinones: Derivatives like 7-chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one are synthesized in comparable yields (85–88%) but exist as oils due to increased molecular flexibility .
Table 2: Antifungal Activity of Benzoxazine Derivatives
Key Observations :
Commercial Availability and Stability
This compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis scalability or stability . In contrast, analogs like 3-(4-Bromophenyl)-2H-benzo[b][1,4]oxazin-2-one remain accessible, highlighting the impact of substituents on commercial viability .
Biological Activity
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one is a heterocyclic compound belonging to the benzoxazine family. Its structure includes a six-membered ring containing both oxygen and nitrogen atoms, with a chlorine substituent on the benzene ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It interacts with bacterial enzymes, inhibiting their function and thereby reducing bacterial proliferation. For example, studies have shown that derivatives of this compound can inhibit glucosidase activity in vitro, with an IC50 value of 11.5 µM, suggesting potential applications in managing hyperglycemia .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines. Notably, certain derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range against rapidly dividing A549 lung cancer cells . Additionally, its structural analogs have been reported to interfere with serine proteases linked to cancer progression .
The biological effects of this compound are mediated through several molecular mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes such as human leukocyte elastase (HLE), inhibiting its proteolytic activity. This inhibition is crucial in diseases characterized by excessive tissue degradation .
- Cell Proliferation Modulation : It influences cell proliferation in human umbilical vein endothelial cells (HUVECs), promoting growth and suggesting potential applications in regenerative medicine .
Case Studies
- Antimicrobial Efficacy : In a study assessing the compound's efficacy against Staphylococcus aureus and other pathogens, it was found to possess a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA . This highlights its potential as a therapeutic agent in treating resistant bacterial infections.
- Anti-hyperglycemic Effects : In vivo studies on rat models indicated that derivatives of this compound effectively blocked glucose uptake, supporting their use in diabetes management .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Type | Activity Type | Notable Findings |
|---|---|---|
| Quinazolinone | Antimicrobial | Similar inhibition patterns observed |
| Benzoxazinone | Anticancer | Related structure but different functional groups |
| Benzothiadiazine | Anti-inflammatory | Contains sulfur; different biological profile |
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one, and how can structural purity be validated?
Methodological Answer: The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with chloroacetyl chloride under basic conditions. For example, analogous benzoxazine derivatives are prepared by reacting 6-chloro-2-aminophenol with chloroacetic acid in the presence of sodium hydroxide, followed by cyclization using HCl . Structural validation requires a combination of:
- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., NH at δ 8.5–9.5 ppm, oxazine ring protons at δ 4.0–4.5 ppm) .
- X-ray crystallography : Resolve the planar oxazinone ring and confirm bond angles (e.g., C-O-C ~120°) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 199.03 for C₈H₆ClNO₂) .
Q. How can researchers assess the thermal stability of this compound?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, benzoxazine derivatives show decomposition temperatures >200°C, with exothermic peaks in DSC correlating to ring-opening or decomposition . Melting points (mp) can also indicate purity; impurities broaden mp ranges (e.g., pure samples melt sharply at 143–146°C for analogous compounds) .
Advanced Research Questions
Q. How do substituent variations at the 4-position of the benzoxazine ring influence biological activity, and how can conflicting data be resolved?
Methodological Answer: Substituents like phenethyl or methyl groups at the 4-position alter electron density, affecting receptor binding. For example:
- Anticonvulsant activity : 4-Phenyl derivatives show enhanced activity in MES (maximal electroshock) tests due to lipophilicity improving blood-brain barrier penetration .
- Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell lines vs. in vivo models). Resolve via meta-analysis of multiple studies and standardized dose-response curves .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
Methodological Answer:
- Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings to introduce aryl groups at the 4-position (yields improve from 60% to >85%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions (e.g., over-oxidation) .
Q. How can spectral data inconsistencies (e.g., NMR shifts) be addressed when characterizing novel analogs?
Methodological Answer:
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; NH protons may appear broad in DMSO due to hydrogen bonding .
- Dynamic effects : Rotameric equilibria in solution can split peaks. Use variable-temperature NMR to coalesce signals (e.g., at 60°C) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What are the best practices for handling and disposing of this compound in compliance with safety protocols?
Methodological Answer:
Q. How can researchers design analogs to improve solubility without compromising bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
